molecular formula C9H13NO2S B1443077 3-(Methanesulfonylmethyl)-2-methylaniline CAS No. 1183586-93-7

3-(Methanesulfonylmethyl)-2-methylaniline

Cat. No. B1443077
M. Wt: 199.27 g/mol
InChI Key: KSHLKOHBHZGYRV-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)-2-methylaniline, also known as 3-MMSM, is an aromatic amine that is widely used in the synthesis of organic molecules. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, and other organic molecules. 3-MMSM is also used in the manufacture of polymers and other materials. Its unique properties make it an attractive choice for a variety of applications.

Scientific Research Applications

Electrosynthesis and Characterization

One study explores the electropolymerisation of N-methylaniline, which is closely related to the compound , in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The research demonstrates the feasibility of obtaining thin films of poly(N-methylaniline) in these solvents, with the films and soluble fractions characterized using various spectroscopic techniques. This indicates potential applications in electronic and optoelectronic devices where such polymers can be used as conductive or semiconductive layers (Wei et al., 2005).

Structural and Biological Activity Study

Another study on 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound sharing functional groups with 3-(Methanesulfonylmethyl)-2-methylaniline, evaluates its structural, vibrational properties, and biological activity. The study utilizes X-ray diffraction and density functional theory (DFT), suggesting applications in understanding the structure-activity relationships of sulfonyl compounds, which can inform drug design and other biomedical applications (Galván et al., 2018).

Antibacterial Activity of Sulfonamide Derivatives

Research into methanesulfonic acid hydrazide (a sulfonamide compound) derivatives and their metal complexes highlights their synthesis and structural characterization, as well as their antibacterial activities against various bacteria. This study reveals the potential of sulfonamide derivatives for antimicrobial applications, suggesting that modifications to the sulfonamide structure, as seen in the target compound, could lead to new antibacterial agents (Özdemir et al., 2009).

Catalytic Sulfonation of Methane

Investigations into the catalytic sulfonation of methane to methanesulfonic acid (MSA) present another potential application area. The study explores direct sulfonation using various catalysts, examining the effects of different parameters on the conversion rates. This research highlights the industrial relevance of sulfonation processes, potentially applicable to the synthesis and modification of compounds like 3-(Methanesulfonylmethyl)-2-methylaniline for producing sulfonated organic compounds with industrial applications (Mukhopadhyay & Bell, 2004).

properties

IUPAC Name

2-methyl-3-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-8(6-13(2,11)12)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHLKOHBHZGYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methanesulfonylmethyl)-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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